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Cat. No.: B15563070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Melithiazole N is a naturally occurring antibiotic produced by several species of myxobacteria,

including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus. It belongs

to the β-methoxyacrylate (MOA) class of inhibitors, a group of compounds known for their

potent antifungal activity. This technical guide provides a comprehensive overview of the known

physical and chemical properties of Melithiazole N, details its mechanism of action as a

respiratory chain inhibitor, and outlines general experimental protocols for the characterization

of such natural products.

Physicochemical Properties
The physical and chemical properties of Melithiazole N are crucial for its handling, formulation,

and development as a potential therapeutic agent. While detailed experimental data for some

properties are not readily available in the public domain, the following tables summarize the

known information.
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Property Value Source

Appearance Oil [1]

Molecular Formula C20H24N2O5S2

Molecular Weight 436.54 g/mol

Boiling Point 598.1 ± 60.0 °C at 760 mmHg [1]

Density 1.3 ± 0.1 g/cm³ [1]

Melting Point Not available

Solubility

Information on specific

solubility in various solvents is

not detailed in the available

literature. General solubility

determination protocols are

described in Section 3.1.

pKa Not available

Chemical Identifiers
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Identifier Type Identifier Source

IUPAC Name

methyl (2E,6E)-3,5-dimethoxy-

4-methyl-7-[2-[2-(2-

methyloxiran-2-yl)-1,3-thiazol-

4-yl]-1,3-thiazol-4-yl]hepta-2,6-

dienoate

[1]

Canonical SMILES

CC(C(C=CC1=CSC(=N1)C2=

CSC(=N2)C3(CO3)C)OC)C(=

CC(=O)OC)OC

[1]

InChI

InChI=1S/C20H24N2O5S2/c1-

12(16(25-4)8-17(23)26-

5)15(24-3)7-6-13-9-28-18(21-

13)14-10-29-19(22-

14)20(2)11-27-20/h6-

10,12,15H,11H2,1-5H3/b7-

6+,16-8+

[1]

InChI Key
CSHVGXQYZMMSBE-

QICXOPSUSA-N
[1]

CAS Number 248938-54-7

Spectroscopic Data
Detailed spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) for Melithiazole N are

essential for its structural confirmation and quality control. While specific spectra are not

publicly available, general characteristics can be inferred from its structural motifs.

¹H and ¹³C NMR: The spectra would be expected to show signals corresponding to the

thiazole rings, the methoxy groups, the methyl group, the epoxide ring, and the acrylate

backbone.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C=O

(ester), C=C (alkene), C-O (ether and ester), and C=N (thiazole) functional groups.
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UV-Vis Spectroscopy: The conjugated system of the molecule would likely result in

absorption maxima in the UV region.

Mass Spectrometry: The high-resolution mass spectrum would confirm the molecular

formula, and fragmentation patterns would provide structural information.

Mechanism of Action: Inhibition of the Cytochrome
bc1 Complex
Melithiazole N, as a β-methoxyacrylate inhibitor, targets the cytochrome bc1 complex (also

known as Complex III) in the mitochondrial respiratory chain. This complex plays a critical role

in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a

process coupled to the pumping of protons across the inner mitochondrial membrane, which

generates the proton motive force for ATP synthesis.

The inhibitory action of Melithiazole N occurs at the Qo (quinone-outside) site of the

cytochrome bc1 complex, which is located on the cytochrome b subunit[1]. By binding to this

site, Melithiazole N blocks the oxidation of ubiquinol, thereby interrupting the electron flow and

halting ATP production. This disruption of cellular energy metabolism is the basis of its potent

antifungal activity.

Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Melithiazole N within the

mitochondrial respiratory chain.

Caption: Melithiazole N inhibits the mitochondrial respiratory chain at Complex III.

Experimental Protocols
Detailed experimental protocols for the characterization of Melithiazole N are not explicitly

available. However, standard methodologies for the analysis of novel natural products can be

applied.

Determination of Physicochemical Properties
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A standard method for determining the solubility of a compound involves the shake-flask

method.

Protocol:

An excess amount of Melithiazole N is added to a known volume of the solvent of interest

(e.g., water, ethanol, DMSO) in a sealed vial.

The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a

sufficient period to reach equilibrium (typically 24-72 hours).

After equilibration, the suspension is filtered or centrifuged to remove undissolved solid.

The concentration of Melithiazole N in the clear supernatant is then quantified using a

suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

For an oily substance like Melithiazole N, the boiling point is more relevant than the melting

point.

Protocol (Boiling Point):

The boiling point can be determined using a micro-method such as the Siwoloboff method,

which requires only a small amount of the substance.

A small sample is placed in a fusion tube, and a sealed capillary tube is inverted into it.

The apparatus is heated, and the temperature at which a rapid and continuous stream of

bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the

capillary, is recorded as the boiling point.

Spectroscopic Analysis
Protocol:

A small, accurately weighed sample of Melithiazole N is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).
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¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the

complete assignment of all proton and carbon signals, confirming the structure.

Protocol:

For an oily sample, a thin film of Melithiazole N can be prepared between two salt plates

(e.g., NaCl or KBr).

Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the

spectrum of the solution recorded.

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a

standard wavenumber range (e.g., 4000-400 cm⁻¹).

Protocol:

A dilute solution of Melithiazole N is prepared in a UV-transparent solvent (e.g., ethanol,

methanol, or acetonitrile).

The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a

range of 200-800 nm.

The wavelength(s) of maximum absorbance (λmax) and the corresponding molar

absorptivity (ε) can be determined.

Protocol:

A dilute solution of Melithiazole N is introduced into the mass spectrometer, typically via

direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization

(ESI) or atmospheric pressure chemical ionization (APCI) is performed to determine the

accurate mass of the molecular ion, which confirms the elemental composition.

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of

the molecular ion, and the resulting fragmentation pattern is analyzed to provide further
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structural information.

Workflow for Physicochemical Characterization

Isolation of Melithiazole N

Physicochemical Property Determination Spectroscopic Analysis

Solubility Boiling Point Density NMR (1H, 13C, 2D) IR UV-Vis MS (HRMS, MS/MS)

Data Analysis and Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15563070#physical-and-chemical-
properties-of-melithiazole-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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